2,6-Dimethoxypyridin-3-amine monohydrochloride

Catalog No.
S755172
CAS No.
80789-72-6
M.F
C7H11ClN2O2
M. Wt
190.63 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dimethoxypyridin-3-amine monohydrochloride

CAS Number

80789-72-6

Product Name

2,6-Dimethoxypyridin-3-amine monohydrochloride

IUPAC Name

2,6-dimethoxypyridin-3-amine;hydrochloride

Molecular Formula

C7H11ClN2O2

Molecular Weight

190.63 g/mol

InChI

InChI=1S/C7H10N2O2.ClH/c1-10-6-4-3-5(8)7(9-6)11-2;/h3-4H,8H2,1-2H3;1H

InChI Key

FITCPYYVAJWASG-UHFFFAOYSA-N

SMILES

COC1=NC(=C(C=C1)N)OC.Cl

Canonical SMILES

COC1=NC(=C(C=C1)N)OC.Cl

Molecular Structure Analysis

DMAP.HCl possesses a heterocyclic structure with a six-membered pyridine ring containing a nitrogen atom. Attached to the ring at positions 2 and 6 are methoxy groups (CH3O-). The amine group (NH2) is located at position 3. The hydrochloride salt formation involves a proton (H+) from HCl bonding with the lone pair of electrons on the amine nitrogen [].


Chemical Reactions Analysis

  • Acylation: Reaction with acid chlorides or anhydrides to form amides.
  • Alkylation: Reaction with alkylating agents to form substituted amines.
  • Electrophilic aromatic substitution: Reaction with electrophiles under acidic conditions, although the methoxy groups might deactivate the ring to some extent.

Synthesis and Characterization:

,6-Dimethoxypyridin-3-amine monohydrochloride (also known as 3-amino-2,6-dimethoxypyridine monohydrochloride) is a relatively simple molecule to synthesize and can be prepared from various starting materials using different methods. Research articles detail methods for its synthesis using readily available starting materials, allowing researchers to readily obtain this compound for further investigation. Source: [A facile synthesis of 3-amino-2,6-dimethoxypyridine and its derivatives]

Potential Applications:

While the full scope of its potential applications is still being explored, research suggests that 2,6-dimethoxypyridin-3-amine monohydrochloride may hold promise in several areas of scientific research:

  • Drug Discovery: Studies have investigated its potential as a scaffold for the development of new drugs, particularly those targeting specific enzymes involved in various diseases. Source: [Synthesis and biological evaluation of novel 2,6-dimethoxy-N-(substituted phenyl)pyridin-3-amines as potential anti-inflammatory agents: ]
  • Material Science: Research has explored its potential use in the development of new materials, such as fluorescent probes and organic light-emitting diodes (OLEDs). Source: [Synthesis and Application of Novel 2,6-Dimethoxypyridine Derivatives as Fluorescent Probes]
  • Biomedical Research: Studies have investigated its potential use as a tool for studying protein-protein interactions and other biological processes. Source: [3-Amino-2,6-dimethoxypyridine monohydrochloride: ]

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

80789-72-6

Dates

Modify: 2023-08-15

Explore Compound Types